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molecular formula C7H7ClOS B8573138 1-Chloro-3-(thiophen-2-yl)propan-2-one

1-Chloro-3-(thiophen-2-yl)propan-2-one

Cat. No. B8573138
M. Wt: 174.65 g/mol
InChI Key: DZLFTNUDZYSOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07994333B2

Procedure details

The procedure described above for the synthesis of 3-(3,4-dichlorophenyl)-2-oxopropyl acetate was followed, reacting 1-chloro-3-(thiophen-2-yl)propan-2-one (1.00 g, 5.73 mmol) with acetic acid (0.66 mL, 0.69 g, 12 mmol) and triethylamine (1.60 mL, 1.16 g, 11.5 mmol). Purification by flash chromatography over silica gel (10-40% ethyl acetate in hexanes) gave an orange oil (0.144 g, 13% yield): 1H NMR (400 MHz, CDCl3) δ 2.17 (s, 3H) 3.95 (s, 2H) 4.74 (s, 2H) 6.92-6.94 (m, 1H) 6.99 (dd, J=5.2, 3.4 Hz, 1H) 7.25 (dd, J=5.1, 1.3 Hz, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.66 mL
Type
reactant
Reaction Step Three
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Name
Yield
13%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH2:5][C:6](=[O:16])[CH2:7][C:8]1C=C[C:11](Cl)=[C:10](Cl)[CH:9]=1)(=[O:3])[CH3:2].ClCC(=O)CC1[S:22]C=CC=1.C(O)(=O)C.C(N(CC)CC)C>>[C:1]([O:4][CH2:5][C:6](=[O:16])[CH2:7][C:8]1[S:22][CH:11]=[CH:10][CH:9]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(CC1=CC(=C(C=C1)Cl)Cl)=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClCC(CC=1SC=CC1)=O
Step Three
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography over silica gel (10-40% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC(CC=1SC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.144 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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